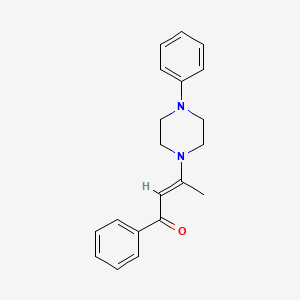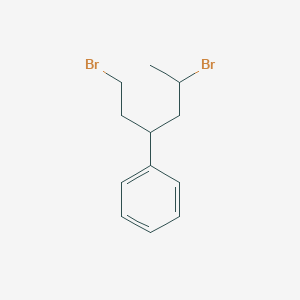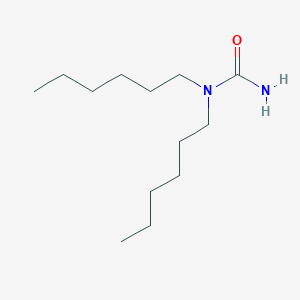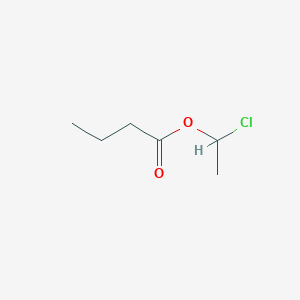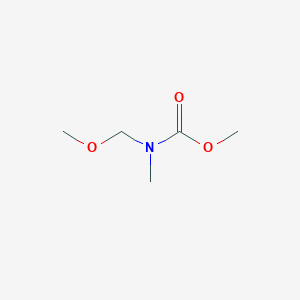
2,2-Dimethyl-N-phenyloxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-phenyloxan-4-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups This particular compound features a phenyl group attached to the nitrogen atom, along with a 2,2-dimethyl substitution on the oxan-4-amine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-phenyloxan-4-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable haloalkane with an amine. For instance, the reaction of 2,2-dimethyl-4-chloroxane with aniline (phenylamine) under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as a nitro derivative, in the presence of a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the nitro group to an amine, producing the desired compound in high yield.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-phenyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
2,2-Dimethyl-N-phenyloxan-4-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various biological targets.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: In industrial applications, it can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-N-phenyloxan-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific context of its use, but common targets may include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins of interest.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-N-methyl-oxan-4-amine: Similar structure but with a methyl group instead of a phenyl group.
2,2-Dimethyl-N-ethyl-oxan-4-amine: Similar structure with an ethyl group substitution.
N-Phenyl-oxan-4-amine: Lacks the 2,2-dimethyl substitution.
Uniqueness
2,2-Dimethyl-N-phenyloxan-4-amine is unique due to the combination of the phenyl group and the 2,2-dimethyl substitution on the oxan-4-amine structure. This unique arrangement imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability, specific binding affinities, and distinct reactivity profiles.
特性
CAS番号 |
78028-31-6 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC名 |
2,2-dimethyl-N-phenyloxan-4-amine |
InChI |
InChI=1S/C13H19NO/c1-13(2)10-12(8-9-15-13)14-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |
InChIキー |
MVJUXEWBYVZRRD-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)NC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
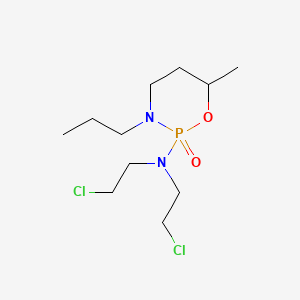
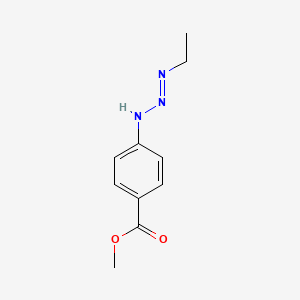
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
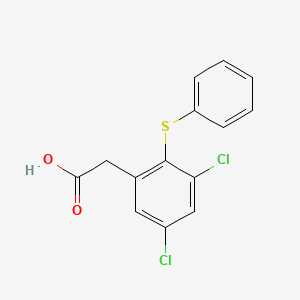
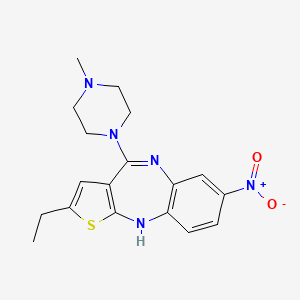
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
